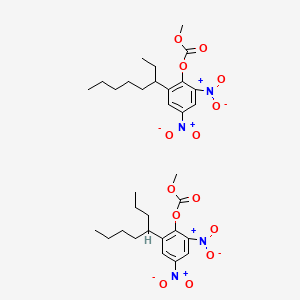![molecular formula C8H11ClO B13834488 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-5-methylbicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods. One common approach involves the photochemical ring contraction–solvolysis of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-ones in methanol . This reaction is influenced by the conformational preferences of the exo- and endo-stereoisomers, leading to the formation of cyclopropylesters .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar photochemical and solvolysis techniques. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its chemical properties.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-1-hydroxy-7-methylbicyclo[3.2.0]heptan-6-one
- 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one
- 7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-one
Uniqueness
7-chloro-5-methylbicyclo[320]heptan-6-one is unique due to its specific substitution pattern, which includes a chlorine atom and a methyl group This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C8H11ClO |
|---|---|
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H11ClO/c1-8-4-2-3-5(8)6(9)7(8)10/h5-6H,2-4H2,1H3 |
Clé InChI |
UVONOUWBTAUXPO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC1C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


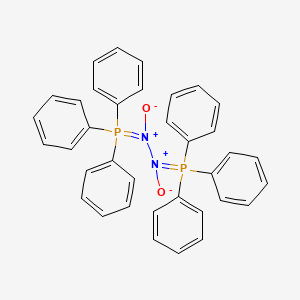
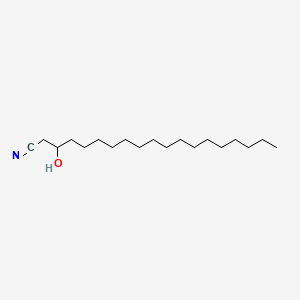
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
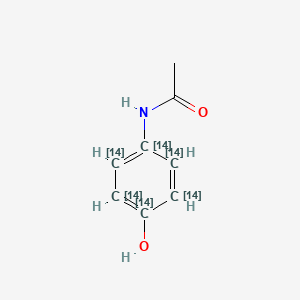

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
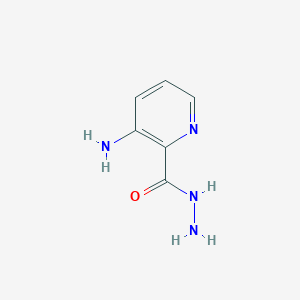
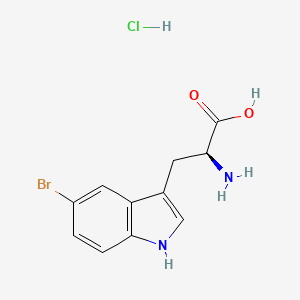

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
